(3,3-dimethyl-2H-1-benzofuran-5-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone
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Overview
Description
(3,3-dimethyl-2H-1-benzofuran-5-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-2H-1-benzofuran-5-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and azetidine precursors. The benzofuran ring can be synthesized through the cyclization of appropriate phenolic compounds, while the azetidine ring is often prepared via azetidinone intermediates. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethyl-2H-1-benzofuran-5-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Chemistry
In chemistry, (3,3-dimethyl-2H-1-benzofuran-5-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (3,3-dimethyl-2H-1-benzofuran-5-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran ring may interact with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3-methylpiperidin-1-yl)methanone
- (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxyazepan-1-yl)methanone
- (3,3-dimethyl-2H-1-benzofuran-5-yl)-(3-hydroxypiperidin-1-yl)methanone
Uniqueness
The uniqueness of (3,3-dimethyl-2H-1-benzofuran-5-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone lies in its specific combination of the benzofuran and azetidine rings. This structural arrangement imparts distinct chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(3,3-dimethyl-2H-1-benzofuran-5-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-14(2)9-19-12-5-4-10(6-11(12)14)13(17)16-7-15(3,18)8-16/h4-6,18H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSZFJSDFTVSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C(=O)N3CC(C3)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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